3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Overview
Description
The compound “3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The presence of a fluorophenyl group suggests that this compound may have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine and oxadiazole rings, as well as the fluorophenyl group, would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could impact its solubility and stability .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Biological Evaluation : A study reported the synthesis and characterization of a compound similar to the one of interest, highlighting its structural confirmation through spectroscopic and X-ray diffraction studies. The compound exhibited moderate anthelmintic activity and was evaluated for its antibacterial properties as well (Sanjeevarayappa et al., 2015).
Biological Activities
Antimicrobial Activity : Research on N-substituted derivatives of a closely related compound demonstrated moderate to significant antimicrobial activity, suggesting the potential of these derivatives in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer and Antitumor Activities : Several studies focused on the antiproliferative and anticancer activities of derivatives. For instance, a derivative showed promising anticancer activity against lung cancer cell lines, indicating the therapeutic potential of such compounds in oncology (Shaharyar et al., 2007). Another study synthesized oxadiazole fluoroquinolone derivatives, evaluating them for antimicrobial and anticancer properties, highlighting the compound's potential as a potent inhibitor (Khan et al., 2021).
Pharmacological Evaluation
- Antipsychotic-Like and Procognitive Activities : Research has identified certain derivatives as positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), exhibiting antipsychotic-like and procognitive activities in preclinical models. This suggests a novel approach for treating psychiatric disorders such as schizophrenia (Liu et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10;/h1,3,5,7,10,15H,2,4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJCNXNXZIBVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC(=CC=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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